![molecular formula C20H21N3O4 B2732194 methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate CAS No. 1544539-18-5](/img/structure/B2732194.png)
methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One study demonstrated the synthesis of diazo derivatives of sugars, leading to the formation of pyrazole derivatives through cycloaddition reactions. This research illustrates the compound's role in the synthesis of novel heterocyclic structures, offering potential applications in the development of new chemical entities (Horton & Philips, 1972).
Multicomponent Reactions
Research into multicomponent reactions involving l-proline, alkyl propiolates, and isatins has led to the construction of unique polyheterocyclic systems. These reactions demonstrate the compound's utility in facilitating complex chemical syntheses, contributing to the development of compounds with potential biological activity (Cao et al., 2019).
Oxidative Cleavage Studies
A novel approach to the oxidative cleavage of carbon-carbon bonds in hydrazones by oxygenation with cobalt Schiff base complex has been explored, highlighting the compound's role in the study of oxidative degradation mechanisms. This research provides insights into the reactivity of diazocine derivatives and their potential applications in synthetic chemistry (Nishinaga et al., 1986).
Cycloaddition Reactions
The study of cycloaddition reactions involving diazocine derivatives has enabled the synthesis of novel annulated products from aminonaphthyridinones. These findings contribute to our understanding of heterocyclic chemistry and the potential for creating new molecular structures with diverse applications (Deady & Devine, 2006).
Biological Activity Studies
Research into the synthesis and antiproliferative activity of certain diazocine derivatives against human cancer cell lines has provided valuable information on the biological activity of these compounds. Although the focus was on antifolates, the methodology and results offer insights into the potential therapeutic applications of similar compounds (Liszkiewicz, 2002).
properties
IUPAC Name |
methyl 2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-27-19(25)15-5-2-3-6-16(15)21-20(26)22-10-13-9-14(12-22)17-7-4-8-18(24)23(17)11-13/h2-8,13-14H,9-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSIQVTOVKMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.